

An In-depth Technical Guide to Benzofuran-2,3-dione

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzofuran-2,3-dione**

Cat. No.: **B1329812**

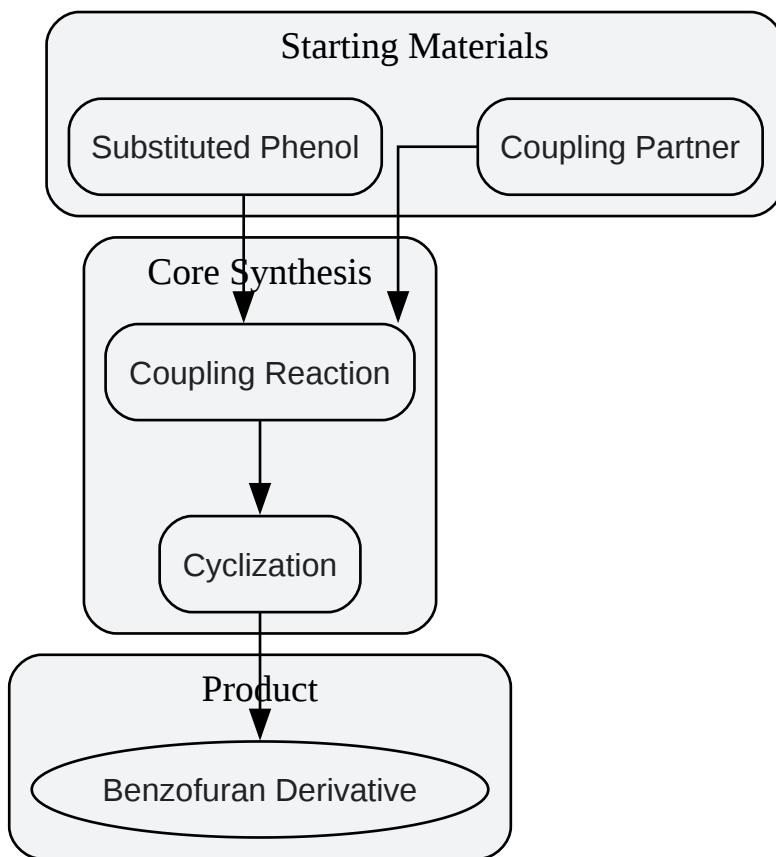
[Get Quote](#)

IUPAC Name: **1-Benzofuran-2,3-dione** CAS Number: 4732-72-3

This technical guide provides a comprehensive overview of **1-benzofuran-2,3-dione**, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its potential biological activities.

Physicochemical Properties

1-Benzofuran-2,3-dione is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.


Property	Value	Reference
Molecular Formula	C ₈ H ₄ O ₃	[1]
Molecular Weight	148.11 g/mol	[1]
Boiling Point	278.1 °C at 760 mmHg	[2]
Melting Point	<-18 °C (for 1-Benzofuran)	[3]
Density	1.07 g/mL (for 1-Benzofuran)	[3]
Water Solubility	Insoluble	[4]
Solubility in Organic Solvents	Soluble in Dichloromethane. Miscible with benzene, petroleum ether, absolute alcohol, and ether.	[4] [5]
logP (o/w)	2.670 (for 1-Benzofuran)	[5]

Synthesis and Reactivity

The synthesis of the benzofuran core is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. These approaches often involve the cyclization of appropriately substituted phenols and alkynes or other precursors.

General Synthetic Workflow for Benzofuran Derivatives

A generalized workflow for the synthesis of benzofuran derivatives often involves the coupling of a substituted phenol with a suitable partner, followed by cyclization. This process allows for the introduction of various functional groups onto the benzofuran scaffold, enabling the exploration of structure-activity relationships.

[Click to download full resolution via product page](#)

General synthetic workflow for benzofuran derivatives.

One common method for the synthesis of benzofuran derivatives is the Perkin reaction, which involves the condensation of a salicylaldehyde with an aromatic acid anhydride. Other notable methods include palladium-catalyzed coupling reactions and intramolecular Wittig reactions. The Wittig reaction, for instance, is a versatile method for forming alkenes from aldehydes or ketones and is applicable to the synthesis of certain benzofuran derivatives.

Experimental Protocol: General Wittig Reaction

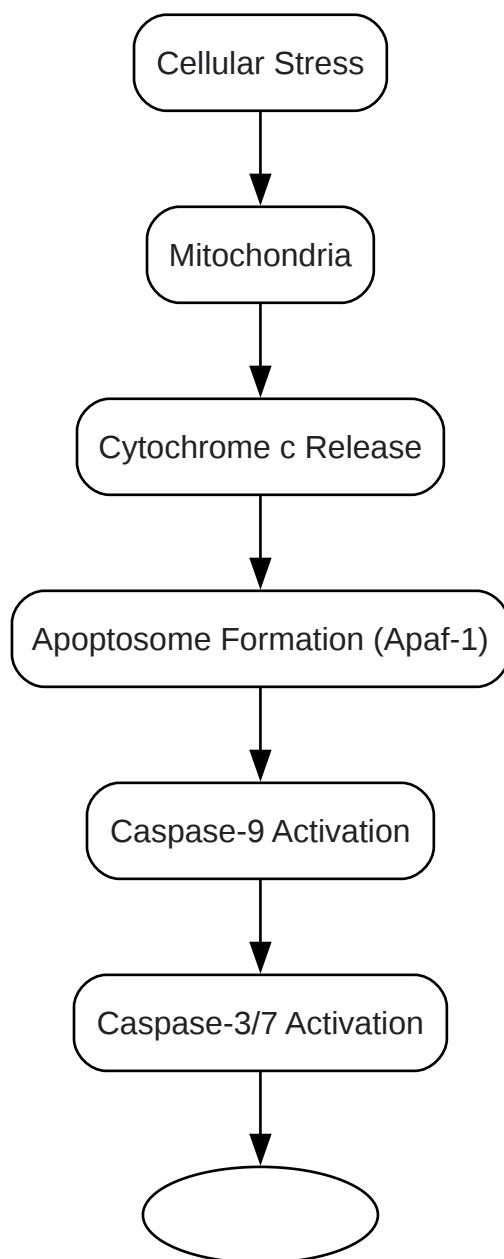
The Wittig reaction is a powerful tool in organic synthesis for the creation of carbon-carbon double bonds. The general steps involve the preparation of a phosphonium ylide, which then reacts with a carbonyl compound.

- **Ylide Formation:** A triphenylphosphine is reacted with an alkyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the phosphonium ylide.
- **Reaction with Carbonyl:** The ylide is then reacted with an aldehyde or ketone. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon.
- **Betaine and Oxaphosphetane Formation:** This initial attack forms a betaine intermediate, which then cyclizes to form an oxaphosphetane.
- **Alkene Formation:** The oxaphosphetane intermediate collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct.^{[2][6]}

Biological Activity and Signaling Pathways

Benzofuran derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific data for **1-benzofuran-2,3-dione** is limited in the public domain, the benzofuran scaffold is a key pharmacophore in numerous biologically active compounds.

Antimicrobial Activity


Various derivatives of benzofuran have demonstrated notable activity against a range of bacterial and fungal strains. For instance, certain aza-benzofuran compounds exhibit moderate antibacterial activity against *Salmonella typhimurium*, *Escherichia coli*, and *Staphylococcus aureus*, with Minimum Inhibitory Concentration (MIC) values in the range of 12.5 to 25 µg/mL.^[7] Other studies have reported MIC values as low as 6.25 µg/mL for some benzofuran amide derivatives against both Gram-positive and Gram-negative bacteria.^[8]

Anticancer Activity and Associated Signaling Pathways

The anticancer potential of benzofuran derivatives is a major area of research. These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanisms of action often involve the modulation of key signaling pathways.

A common mechanism by which benzofuran derivatives induce apoptosis is through the activation of caspases, a family of cysteine proteases that play a central role in programmed

cell death. The process can be initiated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream effector caspases like caspase-3 and caspase-7, leading to the execution of apoptosis.^[9] Certain benzofuran derivatives have been shown to increase the activity of caspases 3 and 7 in cancer cells.^[9]

[Click to download full resolution via product page](#)

Intrinsic apoptosis pathway involving caspase activation.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways are crucial regulators of inflammation and cell survival. Aberrant activation of these pathways is implicated in various diseases, including cancer. Some benzofuran derivatives have been found to exert their anti-inflammatory and anticancer effects by inhibiting these pathways. For example, certain derivatives can suppress the phosphorylation of key proteins in the MAPK pathway (such as ERK, p38, and JNK) and inhibit the activation of the NF-κB pathway.[\[10\]](#)

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., a benzofuran derivative) and incubated for a specified period (e.g., 72 hours).
- **MTT Addition:** After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
- **Solubilization:** A solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[\[7\]](#)

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for the structural elucidation of organic compounds. While a specific spectrum for **1-benzofuran-2,3-dione** is not readily available in public databases, representative ¹H and ¹³C NMR data for the parent benzofuran and its derivatives are well-documented.

For the parent 1-benzofuran, characteristic ¹H NMR signals appear in the aromatic region. The protons on the furan ring typically resonate at distinct chemical shifts. In ¹³C NMR, the carbons of the fused ring system give rise to a series of signals in the aromatic and olefinic regions.[11] [12] The chemical shifts of the carbons in the heterocyclic ring are particularly informative for structural confirmation.[13]

Conclusion

1-Benzofuran-2,3-dione is a member of the benzofuran class of compounds, which are of significant interest due to their diverse biological activities. While specific research on the dione itself is limited, the broader family of benzofuran derivatives has shown considerable promise in the fields of medicinal chemistry and drug discovery, particularly as antimicrobial and anticancer agents. Further investigation into the synthesis, reactivity, and biological properties of **1-benzofuran-2,3-dione** is warranted to explore its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzofuran-2,3-dione | 4732-72-3 [chemicalbook.com]
- 2. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 271-89-6 CAS MSDS (Benzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. jopcr.com [jopcr.com]
- 9. mdpi.com [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 12. Benzofuran(271-89-6) 13C NMR spectrum [chemicalbook.com]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzofuran-2,3-dione]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329812#iupac-name-and-cas-number-for-benzofuran-2-3-dione>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com